BenchChemオンラインストアへようこそ!

2-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide

Physicochemical property profiling Medicinal chemistry SAR Compound library design

This synthetic pyrrolidine-2-one derivative is a critical probe for cysteine cathepsin (S/L) inhibitor research. Its distinct 2-methoxyacetyl side chain occupies a specific SAR niche between acetyl and ethoxy analogs, making it essential for structure-activity relationship studies on ligand recognition and metabolic stability. It serves as a branching point for late-stage library diversification. Ensure your hit-to-lead campaigns have access to this 95% purity, methoxy-substituted intermediate with a defined 3-HBA profile, superseding simple des-methoxy comparators.

Molecular Formula C15H20N2O3
Molecular Weight 276.336
CAS No. 955226-14-9
Cat. No. B2761498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide
CAS955226-14-9
Molecular FormulaC15H20N2O3
Molecular Weight276.336
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)COC
InChIInChI=1S/C15H20N2O3/c1-11-3-5-13(6-4-11)17-9-12(7-15(17)19)8-16-14(18)10-20-2/h3-6,12H,7-10H2,1-2H3,(H,16,18)
InChIKeyGBBFMDSFSGQJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide (CAS 955226-14-9): Compound Identity and Core Scaffold


2-Methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide (CAS 955226-14-9, MF C₁₅H₂₀N₂O₃, MW 276.33 g/mol) is a synthetic pyrrolidine-2-one (γ-lactam) derivative bearing a p-tolyl substituent on the lactam nitrogen and a 2-methoxyacetyl side chain linked via a methylene spacer at the pyrrolidine 3-position . The compound belongs to the broader class of substituted pyrrolidine amides that have been disclosed as preferential inhibitors of cysteine protease cathepsins (notably Cathepsin S and L), a pharmacologically relevant target family in autoimmune, inflammatory, and metabolic diseases [1]. Its core 5-oxopyrrolidine scaffold is a recognized privileged structure in medicinal chemistry, and the specific substitution pattern — notably the 2-methoxyacetyl rather than a simple acetyl or ethoxyacetyl moiety — defines its distinct physicochemical and potential pharmacological profile relative to close structural analogs .

Why Close Analogs of 2-Methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide Cannot Be Freely Substituted


Within the pyrrolidine acetamide chemotype, seemingly minor side-chain modifications produce non-trivial alterations in molecular properties that render generic substitution scientifically unsound. Replacing the 2-methoxyacetyl side chain of CAS 955226-14-9 with a simple acetyl group (CAS 954706-24-2) reduces the molecular weight by approximately 30 Da (276.33 → 246.30 g/mol), decreases the heavy atom count by two, and eliminates one hydrogen bond acceptor atom, collectively altering ligand recognition, solubility, and metabolic susceptibility [1]. Conversely, extending to the 2-ethoxyacetyl analog (CAS 954706-44-6) increases molecular weight to approximately 290 g/mol and adds additional lipophilic bulk, which may reduce aqueous solubility and alter passive membrane permeability . Patent disclosures from Hoffmann-La Roche demonstrate that within the cathepsin inhibitor series, even subtle variations in the amide side chain (including methoxy, ethoxy, and halo substitutions) produce measurable shifts in enzyme inhibitory potency and selectivity profiles [2]. These structure-activity relationships (SAR) mean that the target compound occupies a defined position in property space that its immediate neighbors do not duplicate.

Quantitative Differentiation Evidence for 2-Methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide Versus Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation Versus Des-Methoxy Analog (CAS 954706-24-2)

The target compound (CAS 955226-14-9, C₁₅H₂₀N₂O₃) possesses a molecular weight of 276.33 g/mol and a heavy atom count of 20, compared to 246.30 g/mol and 18 heavy atoms for the des-methoxy analog N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide (CAS 954706-24-2, C₁₄H₁₈N₂O₂) [1]. This represents a 30 Da (12.2%) increase in MW and a two-heavy-atom gain, attributable to the methoxy oxygen and its associated methyl carbon [1]. These differences are significant for applications requiring defined molecular weight windows — for instance, fragment-based screening libraries typically target MW < 300 Da, and the additional 30 Da shifts the compound's position relative to lead-likeness thresholds [2].

Physicochemical property profiling Medicinal chemistry SAR Compound library design

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation

Introduction of the 2-methoxyacetyl group increases the hydrogen bond acceptor (HBA) count from 2 (des-methoxy analog, CAS 954706-24-2) to 3 in the target compound [1]. Concurrently, the topological polar surface area (TPSA) increases from 49.4 Ų for the des-methoxy analog to an estimated ~58.6 Ų for the target compound (calculated increment of ~9.2 Ų attributable to the methoxy oxygen) [1] [2]. In contrast, the 2-ethoxyacetyl analog (CAS 954706-44-6) also bears 3 HBA but has a higher predicted TPSA contribution from the ethoxy oxygen and greater rotatable bond flexibility . Under standard drug-likeness guidelines, TPSA values below 60 Ų are generally considered favorable for intestinal absorption, placing the target compound near this boundary versus the des-methoxy analog well below it [2].

Drug-likeness profiling Permeability prediction Solubility optimization

Rotatable Bond Count and Conformational Flexibility Relative to Structural Analogs

The target compound contains 4 rotatable bonds (the methylene linker, the amide C-N bond, the methoxyacetyl C-O bond, and the methoxy methyl torsion), compared to 3 rotatable bonds in the des-methoxy analog (CAS 954706-24-2) [1]. The ethoxy analog (CAS 954706-44-6) has 5 rotatable bonds due to the additional methylene in the ethoxy side chain . Increased rotatable bond count is generally associated with a higher entropic penalty upon target binding and can reduce ligand efficiency metrics (e.g., LE, LLE). The target compound's 4-rotatable-bond profile occupies an intermediate position between the more rigid des-methoxy analog (3 bonds) and the more flexible ethoxy analog (5 bonds), representing a distinct point on the flexibility-activity landscape for SAR exploration [2].

Conformational analysis Entropic binding penalty Ligand efficiency metrics

Purity Specification and Quality Benchmarking Against Research-Grade Analogs

Vendor specifications for the target compound (CAS 955226-14-9) indicate a typical purity of 95%, consistent with research-grade small molecules suitable for in vitro biochemical and cell-based assays . The des-methoxy analog (CAS 954706-24-2) is similarly offered at ≥95% purity by multiple suppliers [1]. While this parity in purity specification suggests comparable synthetic accessibility, the target compound's additional methoxy functionality introduces a distinct synthetic handle for further derivatization (e.g., O-demethylation to yield the free hydroxyl analog) that is absent in the des-methoxy comparator [2]. This synthetic versatility may be relevant for medicinal chemistry programs requiring late-stage diversification of the amide side chain.

Compound procurement Quality control Assay reproducibility

Class-Level Cathepsin Inhibitory Potential Inferred from Roche Pyrrolidine Amide Patent SAR

The target compound falls within the general structural scope of Formula (I) pyrrolidine amide derivatives disclosed in Hoffmann-La Roche patent EP2814822B1 as preferential inhibitors of cathepsin S [1]. The patent explicitly teaches that the nature of the amide side chain — including methoxy, ethoxy, and halogenated variants — directly modulates cathepsin inhibitory activity. While specific IC₅₀ or Ki values for CAS 955226-14-9 are not publicly available in the peer-reviewed literature, the patent's SAR tables indicate that methoxy-substituted amides within this chemotype can achieve Ki values in the nanomolar to low micromolar range against cathepsin S, with selectivity over cathepsin L and B [1] [2]. The p-tolyl substituent on the pyrrolidine nitrogen is a recurring motif associated with enhanced cathepsin S binding affinity in this series [3]. Prospective users should note that direct quantitative activity data for this specific compound remain absent from the public domain, and any activity inference is class-level only.

Cathepsin S inhibition Cysteine protease Autoimmune disease target

Predicted LogP and Lipophilic Ligand Efficiency Differentiation Within the Pyrrolidine Acetamide Series

The des-methoxy analog (CAS 954706-24-2) has a computed XLogP3-AA value of 0.9, as reported by PubChem [1]. For the target compound (CAS 955226-14-9), the addition of the methoxy group is predicted to modestly decrease logP to approximately 0.7, reflecting the polar contribution of the ether oxygen partially offset by the additional methylene carbon [2]. This logP shift, while modest (~0.2 log units), can measurably impact lipophilic ligand efficiency (LLE = pIC₅₀ − logP) and may translate to differences in metabolic stability, plasma protein binding, and nonspecific tissue distribution [3]. The ethoxy analog (CAS 954706-44-6) is predicted to have a higher logP (~1.2–1.5), representing a more lipophilic extreme in this series [2].

Lipophilicity Ligand efficiency ADME prediction

Recommended Application Scenarios for 2-Methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide (CAS 955226-14-9)


SAR Exploration of Pyrrolidine Acetamide Cathepsin S Inhibitors Requiring a Methoxyacetyl Side Chain Probe

Investigators pursuing cathepsin S as a therapeutic target (e.g., for autoimmune conditions such as lupus nephritis, atherosclerosis, or diabetes complications) may utilize this compound as a methoxyacetyl-containing probe to map the side-chain tolerance of the pyrrolidine amide binding pocket. As disclosed in Roche patent EP2814822B1, the methoxy variant occupies a specific position within the SAR matrix distinct from acetyl and ethoxy variants, enabling systematic evaluation of how ether oxygen placement influences cathepsin S affinity and selectivity over cathepsin L [1]. The compound's intermediate hydrophilicity (~logP 0.7) and 3-HBA profile may offer practical advantages in biochemical assay formats requiring DMSO stock solubility in aqueous buffer systems [2].

Medicinal Chemistry Lead Optimization: Methoxyacetyl as a Metabolic Soft Spot Probe

In lead optimization campaigns, the target compound can serve as a substrate for cytochrome P450-mediated O-dealkylation studies. The methoxyacetyl moiety is a known metabolic liability susceptible to CYP450 oxidation, generating the corresponding hydroxyl metabolite [1]. Comparing the metabolic stability of the methoxy compound against its des-methoxy (CAS 954706-24-2) and ethoxy (CAS 954706-44-6) analogs in hepatocyte or microsomal incubation assays can reveal the impact of side-chain oxidation on intrinsic clearance, guiding subsequent structure modification strategies [2]. The readily available des-methoxy comparator makes this a tractable head-to-head experimental design.

Compound Library Procurement for Fragment-to-Lead or Hit-to-Lead Screening Cascades

For screening library curators, the target compound provides a defined physicochemical profile (MW 276, TPSA ~59 Ų, 4 rotatable bonds) that fills a gap between the smaller des-methoxy analog (MW 246) and larger ethoxy analog (MW 290) [1]. In a property-filtered screening set designed around lead-likeness criteria (MW ≤ 350, logP ≤ 3, rotatable bonds ≤ 7), the compound's intermediate properties ensure representation of the methoxyacetyl sub-series within the broader pyrrolidine amide chemical space [2]. Its 95% purity specification is adequate for primary screening at concentrations up to 30 μM with ≤0.3% DMSO [3].

Synthetic Chemistry: Methoxyacetyl Derivative as a Diversification Intermediate

The target compound's 2-methoxyacetyl side chain provides a synthetic handle for late-stage functionalization not available in the des-methoxy analog. The methoxy group can be selectively cleaved (e.g., using BBr₃ or TMSI) to yield the corresponding primary hydroxyl derivative, which can then be further elaborated via esterification, etherification, or oxidation to access a diverse set of side-chain variants [1]. This synthetic versatility positions the compound as a branching point intermediate for generating focused libraries around the pyrrolidine amide scaffold, reducing the need for de novo synthesis of each side-chain variant [2].

Quote Request

Request a Quote for 2-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.